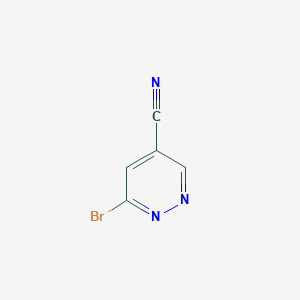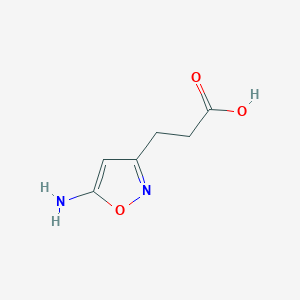
6-bromopyridazine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromopyridazine-4-carbonitrile (6-BP-4CN) is a heterocyclic compound derived from pyridazine, a six-membered ring structure containing nitrogen atoms. It has a wide range of applications in chemical synthesis, scientific research, and drug development. This compound has been found to have a number of unique properties, such as its ability to act as a catalyst for certain reactions, its high solubility, and its strong binding affinity for certain proteins. In addition, 6-BP-4CN has been studied for its potential use as a therapeutic agent in the treatment of various diseases.
科学的研究の応用
6-bromopyridazine-4-carbonitrile has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. This compound has been found to bind to certain proteins, such as the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. This binding property has been studied for its potential use in the treatment of cancer, as well as other diseases. In addition, 6-bromopyridazine-4-carbonitrile has also been studied for its potential use in the development of new drugs and therapies for other diseases, such as Alzheimer’s disease and Parkinson’s disease.
作用機序
The mechanism of action of 6-bromopyridazine-4-carbonitrile is not yet fully understood. However, it is believed that this compound binds to certain proteins, such as tyrosine kinase, and may act as a catalyst for certain reactions. This binding property has been studied for its potential use in the treatment of cancer, as well as other diseases. In addition, 6-bromopyridazine-4-carbonitrile has also been studied for its potential use in the development of new drugs and therapies for other diseases, such as Alzheimer’s disease and Parkinson’s disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromopyridazine-4-carbonitrile are not yet fully understood. However, it is believed that this compound binds to certain proteins, such as tyrosine kinase, and may act as a catalyst for certain reactions. This binding property has been studied for its potential use in the treatment of cancer, as well as other diseases. In addition, 6-bromopyridazine-4-carbonitrile has also been studied for its potential use in the development of new drugs and therapies for other diseases, such as Alzheimer’s disease and Parkinson’s disease.
Advantages and Limitations for Laboratory Experiments
The use of 6-bromopyridazine-4-carbonitrile in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. Additionally, 6-bromopyridazine-4-carbonitrile is highly soluble in a variety of solvents, which makes it easy to work with. However, 6-bromopyridazine-4-carbonitrile is also highly reactive and can react with certain proteins, which can limit its use in certain experiments.
将来の方向性
6-bromopyridazine-4-carbonitrile has the potential to be used for a wide range of applications in the future. One potential application is the development of new drugs and therapies for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, this compound could be used as a catalyst for certain reactions, which could be used to synthesize new compounds. Finally, 6-bromopyridazine-4-carbonitrile could be used to study the structure and function of proteins, which could lead to a better understanding of how these proteins work and how they can be manipulated for therapeutic purposes.
合成法
6-bromopyridazine-4-carbonitrile is typically synthesized through a reaction of pyridazine with bromine and carbonitrile. This method has been used by many researchers since it is a relatively simple and straightforward process. The reaction is typically conducted in a two-step process, first involving the bromination of the pyridazine ring, followed by the addition of carbonitrile. This two-step process yields 6-bromopyridazine-4-carbonitrile in high yield, with minimal byproducts.
特性
IUPAC Name |
6-bromopyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-1-4(2-7)3-8-9-5/h1,3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUTZDGUSNUQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyridazine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)



![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)
![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)


![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)




